N-(2-amino-2-methylpropyl)cyclopentanecarboxamide
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Overview
Description
N-(2-amino-2-methylpropyl)cyclopentanecarboxamide is a versatile chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired amide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-amino-2-methylpropyl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-amino-2-methylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-methylpropyl)cyclohexanecarboxamide
- N-(2-amino-2-methylpropyl)cycloheptanecarboxamide
- N-(2-amino-2-methylpropyl)cyclooctanecarboxamide
Uniqueness
N-(2-amino-2-methylpropyl)cyclopentanecarboxamide is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. This uniqueness makes it particularly valuable for certain research applications where specific ring size and steric effects are crucial .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,11)7-12-9(13)8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
HJVNTYVIHAMJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1CCCC1)N |
Origin of Product |
United States |
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